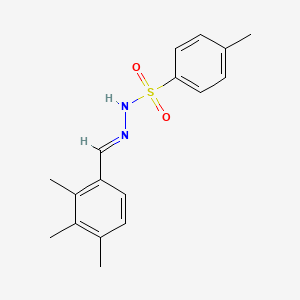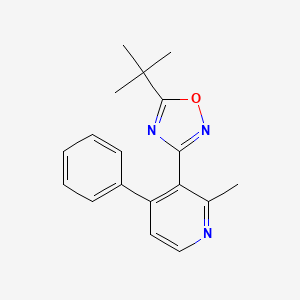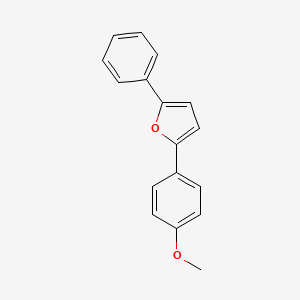![molecular formula C16H15ClN4O3 B5523213 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine, also known as CDM, is a chemical compound that has been widely used in scientific research due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine is based on its ability to form covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound also has the ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine in lab experiments is its unique structure and properties, which allow for the study of various biological processes. However, this compound is also known to be toxic and can cause damage to cells and tissues if not used properly. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for the use of 4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine in scientific research. One area of interest is the development of new this compound derivatives with enhanced properties and reduced toxicity. Another area of interest is the use of this compound in the development of new diagnostic and therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its structure and properties. It has been shown to have various biochemical and physiological effects and has been used as a tool for studying the mechanism of action of various biological processes. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising and offer opportunities for further exploration and discovery.
Synthesis Methods
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine can be synthesized through a series of chemical reactions involving the coupling of 4-nitroaniline and 3-chloro-4-aminobenzene diazonium salt, followed by the addition of morpholine. The final product is obtained through purification and recrystallization.
Scientific Research Applications
4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine has been extensively used in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosinase, peroxidase, and lipoxygenase. This compound has also been used as a fluorescent probe for detecting and imaging biological molecules such as DNA, RNA, and proteins.
Properties
IUPAC Name |
(2-chloro-4-morpholin-4-ylphenyl)-(4-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-15-11-14(20-7-9-24-10-8-20)5-6-16(15)19-18-12-1-3-13(4-2-12)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMYYBRGVUBQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)
![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)
![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)
![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)



![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
